molecular formula C24H36O5 B12770098 6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone CAS No. 11055-84-8

6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone

Cat. No.: B12770098
CAS No.: 11055-84-8
M. Wt: 404.5 g/mol
InChI Key: NGULWIXAWSNSRI-UHFFFAOYSA-N
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Description

6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone is a complex organic compound characterized by multiple acetyloxy groups and a naphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the Naphthalenone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthalenone structure.

    Introduction of Acetyloxy Groups: Acetylation reactions are employed to introduce acetyloxy groups at specific positions on the naphthalenone core. This is typically achieved using acetic anhydride in the presence of a catalyst.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials, coatings, or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism by which 6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone exerts its effects depends on its interactions with molecular targets. These interactions could involve:

    Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways, such as those involved in inflammation or cell proliferation, by affecting key molecules within these pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone is unique due to its specific combination of functional groups and the naphthalenone core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

11055-84-8

Molecular Formula

C24H36O5

Molecular Weight

404.5 g/mol

IUPAC Name

[4-(3-acetyloxy-3-methylpent-4-enyl)-3,4,8,8a-tetramethyl-6-oxo-2,3,4a,5-tetrahydro-1H-naphthalen-2-yl] acetate

InChI

InChI=1S/C24H36O5/c1-9-22(6,29-18(5)26)10-11-23(7)16(3)20(28-17(4)25)14-24(8)15(2)12-19(27)13-21(23)24/h9,12,16,20-21H,1,10-11,13-14H2,2-8H3

InChI Key

NGULWIXAWSNSRI-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2(C(C1(C)CCC(C)(C=C)OC(=O)C)CC(=O)C=C2C)C)OC(=O)C

Origin of Product

United States

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